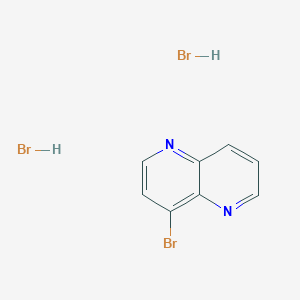

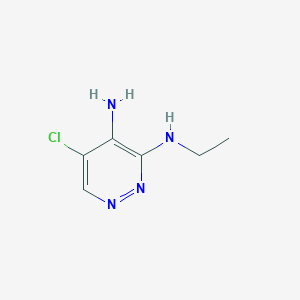

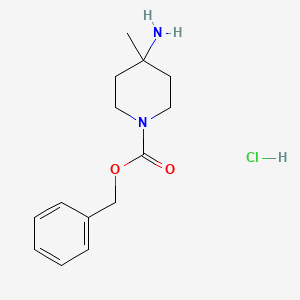

![molecular formula C17H25ClIN3O2Si B6360856 2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1618663-33-4](/img/structure/B6360856.png)

2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

Descripción general

Descripción

2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine is an intriguing compound due to its unique chemical structure and significant potential in various scientific fields. It belongs to the class of heterocyclic compounds, which are known for their broad applications in pharmaceuticals and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting from a pyrrolopyrimidine precursor, chlorination can be achieved using reagents like thionyl chloride The cyclopentyloxy group is introduced via etherification, using cyclopentanol and a suitable acid catalyst Iodination is typically carried out using iodine and an oxidizing agent

Industrial Production Methods

On an industrial scale, these reactions would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis techniques might be employed to enhance efficiency. Solvent choice, reaction temperature, and catalyst selection are critical factors that need to be optimized.

Análisis De Reacciones Químicas

Types of Reactions

The compound is reactive towards several types of chemical transformations:

Oxidation: : It can undergo oxidation reactions, potentially affecting the iodo and trimethylsilyl groups.

Reduction: : The presence of halogens (chloro and iodo) makes it susceptible to reduction reactions.

Substitution: : Nucleophilic substitution can occur at the chloro and iodo positions, given the right conditions.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or osmium tetroxide.

Reduction: : Commonly used reagents include lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Substitution: : Sodium hydride or strong bases like potassium tert-butoxide could be used to facilitate nucleophilic substitutions.

Major Products

Oxidation Products: : Possible formation of oxides or hydroxylated derivatives.

Reduction Products: : Dehalogenated compounds.

Substitution Products: : Derivatives with various substituents replacing the chloro and iodo groups.

Aplicaciones Científicas De Investigación

2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine finds extensive applications in various scientific fields:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Medicine: : Could serve as a lead compound for the development of new drugs, particularly targeting kinases or other enzymes.

Industry: : Useful in the development of novel materials, including advanced polymers or electronic materials.

Mecanismo De Acción

The exact mechanism by which this compound exerts its effects would depend on its specific application. For instance:

Inhibiting Enzymes: : If used as a drug lead, it might inhibit a target enzyme by binding to its active site.

Biological Pathways: : Could interfere with specific biological pathways, altering cellular function.

Material Science: : In material applications, its unique structure could contribute to the mechanical or electronic properties of the material.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-ethoxy-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-4-(cyclopropylmethoxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The presence of the cyclopentyloxy group and the trimethylsilyl-ethoxy substituent sets 2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine apart from its analogues. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a compound of particular interest for further study.

There you have it—a comprehensive overview of this fascinating compound

Propiedades

IUPAC Name |

2-[(2-chloro-4-cyclopentyloxy-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClIN3O2Si/c1-25(2,3)9-8-23-11-22-10-13(19)14-15(22)20-17(18)21-16(14)24-12-6-4-5-7-12/h10,12H,4-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKDPAYRBYNTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2OC3CCCC3)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClIN3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

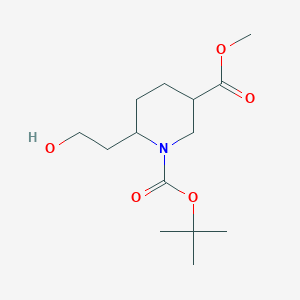

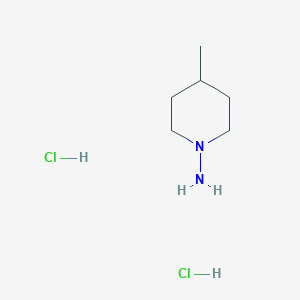

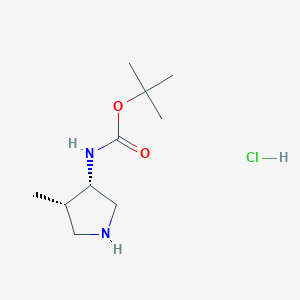

![methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride](/img/structure/B6360826.png)

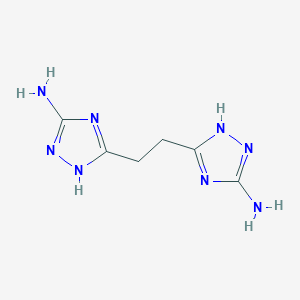

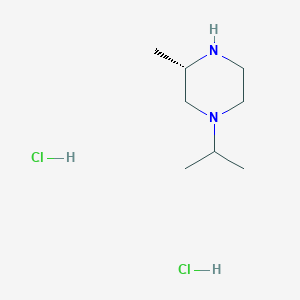

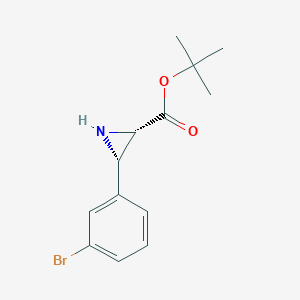

![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)